molecular formula C18H20N2O3S B5324270 2-(2-METHYLPHENYL)-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}ACETAMIDE

2-(2-METHYLPHENYL)-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}ACETAMIDE

Cat. No.: B5324270
M. Wt: 344.4 g/mol
InChI Key: XMTVIMKCDDWWGL-UHFFFAOYSA-N
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Description

2-(2-METHYLPHENYL)-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methylphenyl group, a sulfamoyl group, and an acetamide group, which contribute to its diverse reactivity and functionality.

Properties

IUPAC Name

2-(2-methylphenyl)-N-[4-(prop-2-enylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-3-12-19-24(22,23)17-10-8-16(9-11-17)20-18(21)13-15-7-5-4-6-14(15)2/h3-11,19H,1,12-13H2,2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTVIMKCDDWWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENYL)-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methylphenyl Intermediate: The initial step involves the preparation of the 2-methylphenyl intermediate through a Friedel-Crafts alkylation reaction.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, followed by the addition of a prop-2-en-1-yl group.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPHENYL)-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-METHYLPHENYL)-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENYL)-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-METHYLPHENYL)-N-{4-[(PROP-2-YL)SULFAMOYL]PHENYL}ACETAMIDE
  • 2-(2-METHYLPHENYL)-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}ACETAMIDE

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the methylphenyl and sulfamoyl groups allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.

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